N-(1-acetylindolin-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-acetylindolin-5-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylindolin-5-yl)cyclopropanecarboxamide typically involves the reaction of 1-acetylindoline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylindolin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-acetylindolin-5-yl)cyclopropanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biology: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-acetylindolin-5-yl)methanamine
- **N-(1-acetylindolin-5-yl)ethanamide
- **N-(1-acetylindolin-5-yl)propionamide
Uniqueness
N-(1-acetylindolin-5-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties compared to other indole derivatives. The cyclopropane ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
N-(1-acetylindolin-5-yl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis typically involves the reaction of 1-acetylindoline with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity, making it suitable for further biological studies.
Pharmacological Properties
This compound has been studied for various biological activities, including:
- Anti-inflammatory Activity: The compound exhibits potential anti-inflammatory effects, which are crucial in treating conditions characterized by inflammation.
- Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.
- Antimicrobial Effects: Preliminary studies suggest that it possesses antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria .
The mechanism of action involves the interaction of this compound with specific molecular targets within cells. This interaction can modulate various cellular pathways, leading to its observed biological effects. The exact targets and pathways are still under investigation but are believed to include receptor modulation and enzyme inhibition.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. The presence of the cyclopropane ring contributes to its unique chemical properties, influencing its reactivity and interaction with biological targets. Comparative studies with similar compounds have highlighted this uniqueness:
Compound Name | Structure Type | Biological Activity |
---|---|---|
N-(1-acetylindolin-5-yl)methanamine | Indole derivative | Moderate activity |
N-(1-acetylindolin-5-yl)ethanamide | Indole derivative | Low activity |
N-(1-acetylindolin-5-yl)propionamide | Indole derivative | Variable activity |
This compound | Indole derivative with cyclopropane | High potential activity |
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds, providing insights into the efficacy and potential applications of this compound:
- Anticancer Activity: A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer therapy .
- Inflammation Models: In vivo studies using animal models have indicated that this compound can significantly reduce markers of inflammation, suggesting its potential utility in inflammatory diseases .
- Antimicrobial Testing: Laboratory tests have shown that derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(17)16-7-6-11-8-12(4-5-13(11)16)15-14(18)10-2-3-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWUEWJAGPPIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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